

Esculentin-2L amphipathic alpha-helix

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Compound Focus: Esculentin-2L

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Structural Characteristics

The biological function of Esculentin peptides is intrinsically linked to their ability to form an **amphipathic alpha-helix**.

- **Primary Structure & Modifications:** The table below compares key peptides from the Esculentin family.
- **Secondary Structure:** A central feature is the propensity to form an amphipathic alpha-helix, particularly in the central to C-terminal region, when interacting with bacterial membranes or in membrane-mimetic environments like trifluoroethanol/water [1] [2] [3]. This helix is crucial for penetrating and disrupting target cell membranes [1] [4].
- **Structure-Function Relationship:** The amphipathic design, with a hydrophobic face and a cationic hydrophilic face, allows the peptide to interact with negatively charged microbial membranes through electrostatic attraction, followed by membrane integration and disruption [4].

Peptide Name	Length (aa)	Amino Acid Sequence	Net Charge (pH 7)	Key Structural Features
Esculentin-2CHa [2]	37	GFSSIFRQVAKFASKGLGKDLAKLGVDLVACKISKQC	+5	C-terminal disulfide-bridged cyclic domain [5].

Peptide Name	Length (aa)	Amino Acid Sequence	Net Charge (pH 7)	Key Structural Features
Esculentin-2CHa(1-30) ("ESC") [6] [7]	30	GFSSIFRGVAKFASKGLGKDLAKLGVDLVA	+4	Truncated, linear analogue with enhanced stability and retained activity [6] [8].
Esculentin-1a(1-21)NH ₂ [4]	21	GIFSKLAGKKIKNLLISGLKG-NH ₂	+6	Linear peptide, C-terminal amidation to enhance stability and activity [4].

Mechanisms of Action

Esculentin-2CHa and its analogues exhibit multifaceted mechanisms of action, which vary depending on the target cell type.

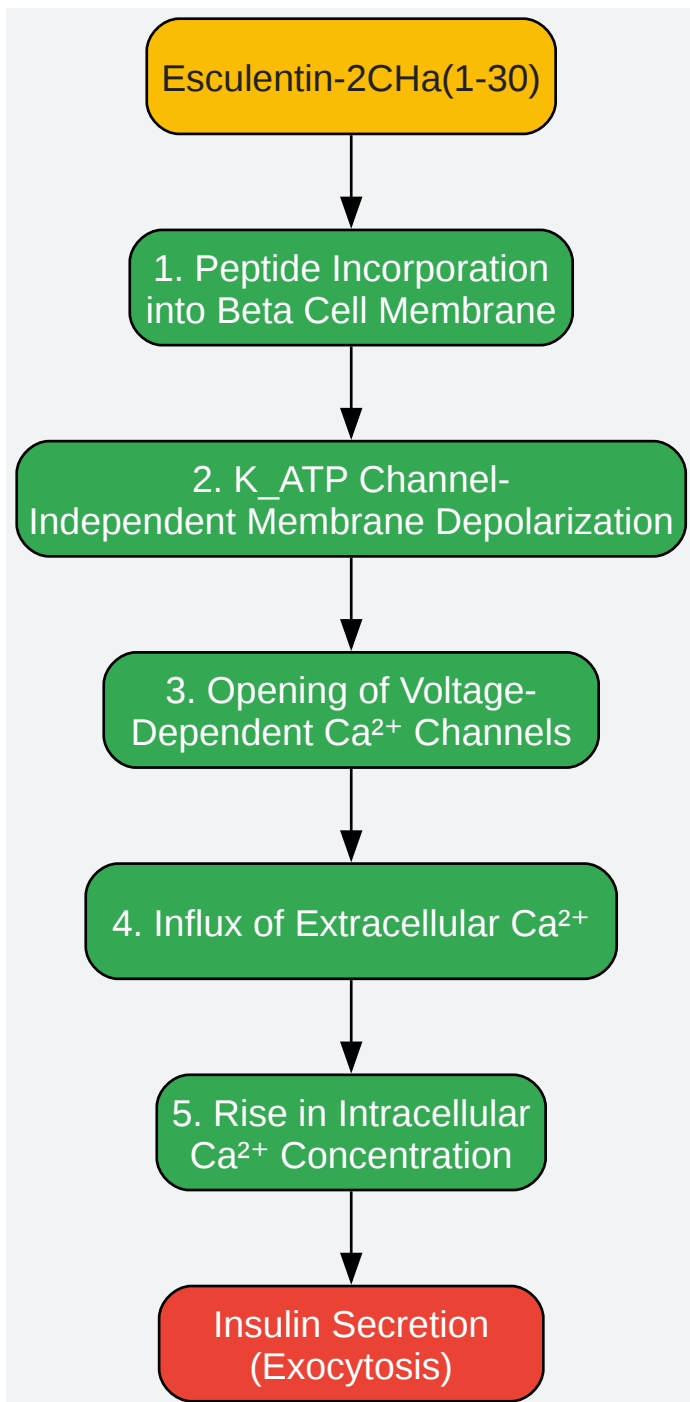
Antibacterial Action

The primary mechanism against microbes is based on the disruption of the bacterial membrane. The cationic peptide is attracted to the negatively charged surfaces of bacterial membranes. Upon binding, its amphipathic alpha-helix can insert into the lipid bilayer, leading to permeabilization, formation of pores or local cracks,

and eventual cell death [4] [3]. Some analogues, like linearized Esculentin-2EM, show pH-dependent activity, with efficacy increasing under alkaline conditions [3].

Insulinotropic and Antidiabetic Action

A significant and promising area of research is the potent antidiabetic effect of Esculentin-2CHa(1-30). The pathway below illustrates its mechanism for stimulating insulin secretion from pancreatic beta cells.



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Mechanism of insulin secretion stimulated by Esculentin-2CHa(1-30) in pancreatic beta-cells. [7] [5]

In vivo studies in high-fat-fed mice have shown that twice-daily administration of Esculentin-2CHa(1-30) (75 nmol/kg) for 28 days significantly improves glucose tolerance, insulin sensitivity, and plasma insulin levels, while also reducing body weight and fat mass [7].

Other Biological Actions

Research has uncovered additional therapeutic potentials:

- **Neuroprotective Effects:** Esculentin-2CHa(1-30) showed efficacy in mitigating copper-induced oxidative stress and associated locomotor deficits in a *Drosophila melanogaster* model, suggesting potential in treating neurodegenerative conditions [8].
- **Immunomodulatory Properties:** The peptide can stimulate the release of anti-inflammatory cytokines like IL-10 [5] [2].

Key Experimental Data & Protocols

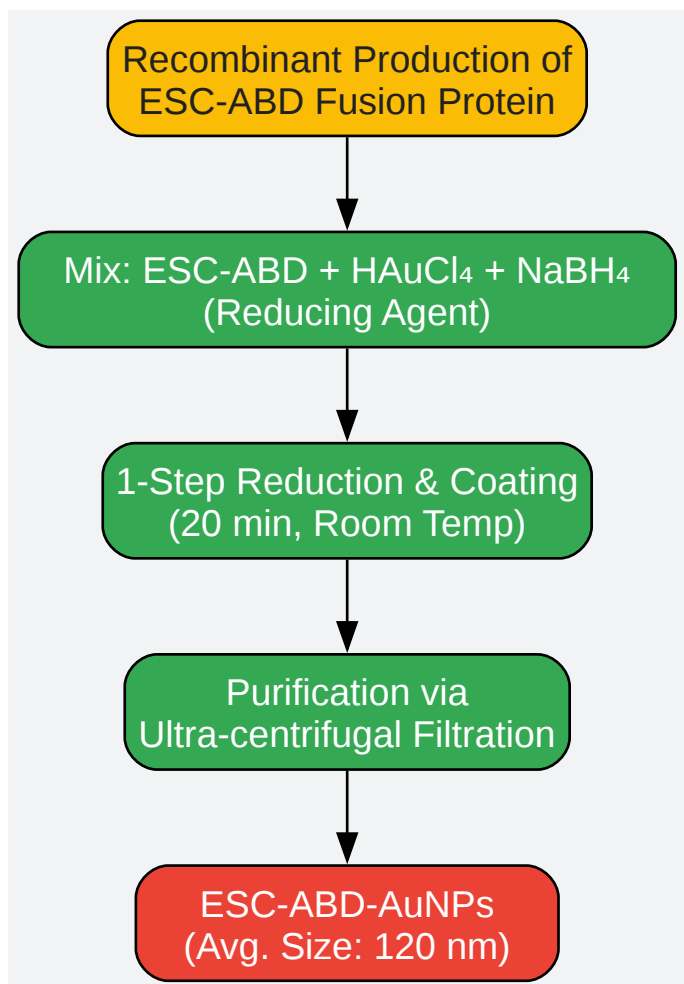
For researcher reference, here are quantitative findings and key methodologies from recent studies.

Biological Activity	Experimental Model	Key Quantitative Results	Citation
Anti-diabetic	High-fat fed mice	75 nmol/kg, twice daily (i.p.): ↓ blood glucose by 6-12 mmol/L, improved glucose tolerance & insulin sensitivity. [7]	
Antibacterial	Reference bacterial strains	Potent growth-inhibitory activity against multi-drug resistant <i>S. aureus</i> , <i>A. baumannii</i> , and <i>E. coli</i> . [2]	
Insulin Release (in vitro)	BRIN-BD11 clonal β-cells	Significant stimulation of insulin secretion at concentrations > 0.3 nM. [5]	
Neuroprotective	<i>Drosophila melanogaster</i>	5-7.5 μM/kg diet: mitigated Cu ²⁺ -induced oxidative stress (↓ TBARS by 37-55%) and improved locomotor activity. [8]	
Hepatic Therapy	NAFLD mouse model	ESC-ABD-AuNPs (nanoparticle): plasma half-life of 28.3 h, significantly reduced liver fat accumulation and blood glucose. [6]	

Optimization Strategies and Delivery Systems

To overcome limitations like poor in vivo stability and potential cytotoxicity, several advanced strategies have been employed:

- **Amino Acid Substitution:**
 - **D-Amino Acids:** Incorporation of D-amino acids (e.g., [D-Arg⁷, D-Lys¹⁵, D-Lys²³]-Esculentin-2CHa) enhances resistance to proteolytic degradation [7].
 - **Cationicity Enhancement:** Substituting acidic residues with lysine (e.g., [D20K, D27K]-Esculentin-2CHa, net charge +9) increases interaction with anionic microbial membranes, boosting antimicrobial potency [5].
 - **Lipidation:** Conjugation with fatty acids (e.g., [Lys¹⁵-octanoate]) improves membrane association and prolongs in vivo half-life [7].
- **Nanoparticle Conjugation:** A cutting-edge approach involves conjugating peptides to gold nanoparticles (AuNPs). For example, an Esculentin-2CHa fusion protein coated onto AuNPs resulted in a formulation with an extended plasma half-life of **28.3 hours** and high accumulation in the liver, demonstrating significant efficacy in treating non-alcoholic fatty liver disease (NAFLD) in mice [6]. The workflow below outlines the synthesis process.



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Synthesis workflow for Esculentin-2CHa fusion protein-coated gold nanoparticles (ESC-ABD-AuNPs). [6]

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